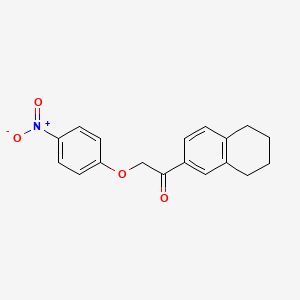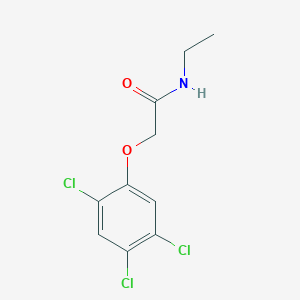![molecular formula C15H16N2O5S B4112032 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide
Descripción general
Descripción
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide, also known as E-64, is a potent inhibitor of cysteine proteases. It was first isolated from Aspergillus japonicus and has since been widely used in scientific research. This compound has a unique chemical structure, which makes it a valuable tool for investigating the mechanism of action of cysteine proteases and their role in various biological processes.
Mecanismo De Acción
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide inhibits cysteine proteases by binding to the active site of the enzyme and blocking its activity. This compound is a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme. The binding of this compound to the active site of the enzyme prevents the substrate from binding and thus inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce autophagy in various cell types, which is a process of cellular self-digestion that plays an important role in maintaining cellular homeostasis. This compound has also been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of cysteine proteases, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. This compound is also relatively stable and has a long shelf life, which makes it easy to store and use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, this compound is not effective against all cysteine proteases, which limits its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide. One area of interest is the development of more potent and specific inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and inflammatory disorders.
Another area of interest is the investigation of the role of cysteine proteases in aging and age-related diseases. It has been suggested that the dysregulation of cysteine proteases may contribute to the development of age-related diseases such as Alzheimer's disease and Parkinson's disease.
Finally, the use of this compound in combination with other compounds or therapies is an area of interest for future research. This could lead to the development of more effective treatments for a wide range of diseases.
Aplicaciones Científicas De Investigación
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has been widely used in scientific research to investigate the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of a wide range of cysteine proteases, including cathepsins, papain, and calpain. This compound has been used to study the role of cysteine proteases in cell death, autophagy, and inflammation.
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-2-22-11-5-3-10(4-6-11)17-23(20,21)12-7-8-14(18)13(9-12)15(16)19/h3-9,17-18H,2H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNLGKGQPBUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


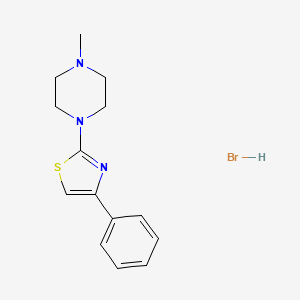
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![3-[(4-biphenylylcarbonyl)amino]-2-methylbenzoic acid](/img/structure/B4111969.png)
![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)
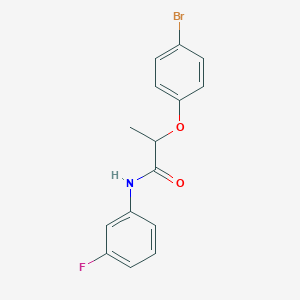
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)
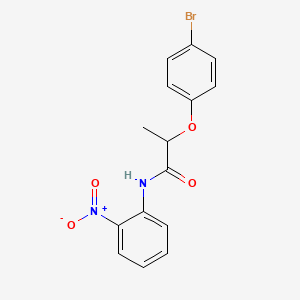


![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
